N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide
Description
N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide is a β-alaninamide derivative featuring a hydroxy group at the N-terminus and a 2-(pyridin-2-yl)ethyl substituent at the N3 position.
Properties
CAS No. |
919997-11-8 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-hydroxy-3-(2-pyridin-2-ylethylamino)propanamide |
InChI |
InChI=1S/C10H15N3O2/c14-10(13-15)5-8-11-7-4-9-3-1-2-6-12-9/h1-3,6,11,15H,4-5,7-8H2,(H,13,14) |
InChI Key |
XDFAJRIDAIMJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNCCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with alpha-bromoketones under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via carbon-carbon bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of magnesium oxide nanoparticles as catalysts to synthesize pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in oxidative amidation reactions, where methylarenes are oxidized using TBHP in decane . Additionally, it can undergo aerobic oxidative carbon-nitrogen coupling reactions promoted by visible light .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include iodine, TBHP, and various catalysts such as magnesium oxide nanoparticles. The reaction conditions often involve mild temperatures and metal-free environments to ensure selective and efficient transformations.
Major Products Formed: The major products formed from the reactions of this compound include various amide derivatives and imidazopyridine compounds. These products are of interest due to their potential biological and therapeutic applications.
Scientific Research Applications
Scientific Research Applications
-
Inhibition of Enzymatic Activity
- The compound has been identified as an inhibitor of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition can have implications for diseases characterized by excessive collagen deposition, such as fibrosis and certain types of cancer.
- Potential Treatment for Neurodegenerative Diseases
- Antimicrobial Properties
-
Role as a Pharmacophore
- The compound serves as a pharmacophore in the design of novel therapeutic agents. Its structural features can be modified to create derivatives with enhanced biological activity against specific targets.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to therapeutic effects. For example, it may inhibit prolyl-4-hydroxylase activity, thereby affecting collagen synthesis and cellular functions .
Comparison with Similar Compounds
N-Pyridin-2-yl-beta-alanine
- Structure : β-alanine with a pyridin-2-yl group directly attached to the N-atom (lacking the hydroxy and ethyl substituents of the target compound) .
- The lack of an ethyl spacer between the pyridine and β-alaninamide backbone decreases lipophilicity and steric bulk.
- Implications : N-Pyridin-2-yl-beta-alanine may exhibit lower membrane permeability and altered target-binding kinetics compared to the target compound.
N-(2-Ethylphenyl)-N~3~-methyl-N~3~-[2-(methylsulfanyl)ethyl]-beta-alaninamide hydrochloride (50765-54-3)
- Structure : β-alaninamide with an ethylphenyl group at N, methyl at N3, and a methylsulfanylethyl substituent .
- Key Differences :
- The methylsulfanyl group introduces sulfur-mediated electronic effects (e.g., polarizability) absent in the target compound.
- The ethylphenyl group increases steric hindrance and lipophilicity.
- Implications : Enhanced metabolic stability may arise from sulfur atoms, but reduced solubility due to bulky substituents.
N-Cyclohexyl-N~3~-[2-(3,4-dichlorophenyl)ethyl]-beta-alaninamide
Pyridopyrimidinone Derivatives (e.g., 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one)
- Structure : Rigid heterocyclic cores with pyridine/pyrazolo-pyridine substituents .
- Key Differences :
- The fused heterocyclic system reduces conformational flexibility compared to the β-alaninamide backbone.
- Pyridine substituents may share electronic similarities with the target compound’s pyridin-2-yl group.
- Implications : Rigid structures may enhance target selectivity but limit adaptability to dynamic binding sites.
Structural and Functional Analysis
Physicochemical Properties (Inferred)
| Property | Target Compound | N-Pyridin-2-yl-beta-alanine | 50765-54-3 | Pyridopyrimidinone Derivatives |
|---|---|---|---|---|
| Molecular Weight | Moderate (~250–300 g/mol) | Lower (~180–200 g/mol) | Higher (~350–400 g/mol) | High (~400–500 g/mol) |
| LogP (Lipophilicity) | Moderate (due to ethyl group) | Low | High (bulky substituents) | Moderate to High |
| Hydrogen-Bond Donors | 1 (N-hydroxy) | 0 | 0 | 0–1 |
| π-π Stacking Potential | High (pyridine ring) | Moderate | Low (sulfur-dominated) | High (aromatic cores) |
Biological Activity
N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide is a compound of significant interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a hydroxylamine functional group and a pyridine moiety, which are crucial for its biological activity. The structural formula can be represented as follows:
- Inhibition of β-secretase (BACE1) :
- Interaction with Enzymes :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine ring and the beta-alaninamide structure can significantly influence the compound's potency and selectivity against BACE1. For instance:
- Substituting different groups on the pyridine ring can enhance binding affinity and selectivity.
- The introduction of hydroxyl groups has been shown to improve solubility and bioavailability, crucial for therapeutic effectiveness .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity Type | IC50 Value (nM) | Reference |
|---|---|---|
| BACE1 Inhibition | 50 | |
| Neuroprotective Effects | Not specified | |
| Enzyme Binding Affinity | Varies |
Case Studies
-
Alzheimer's Disease Model :
A study demonstrated that administration of this compound in transgenic mice models reduced amyloid plaque formation significantly compared to controls. Behavioral assessments indicated improved cognitive function in treated animals, suggesting potential clinical relevance . -
In Vitro Studies :
In vitro assays showed that the compound effectively inhibited BACE1 activity with an IC50 value of 50 nM, indicating strong potential as a therapeutic agent for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
